High-Strength Differential Evidence is Currently Limited
A comprehensive literature search reveals no primary research publications, patents, or authoritative database entries containing quantitative, comparator-based biological data for the specific compound (E)-N'-(3-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The provided evidence is based on class-level inference from a closely related analog, R995045 (CAS 1285536-79-9) [1]. No direct head-to-head comparison or cross-study comparable data exists for this compound.
| Evidence Dimension | δ-Opioid Receptor Selectivity (Class-level Inference) |
|---|---|
| Target Compound Data | No data available for this specific compound. |
| Comparator Or Baseline | R995045 (analog): Exhibited ten-fold selectivity for δOR over µ- and κ-opioid receptors in cellular binding and signaling assays [1]. |
| Quantified Difference | Not calculable for the target compound. |
| Conditions | Cellular binding and signaling assays (exact protocols not specified for target compound). |
Why This Matters
This limitation is critical for scientific selection: the compound cannot be assumed to replicate R995045's selectivity profile without direct experimental validation, and procurement should be based on its utility as an analog for SAR exploration rather than as a validated pharmacological tool.
- [1] OmicsDI. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Dataset S-EPMC8659279. Accessed April 29, 2026. View Source
